2,4-Dimethylhept-2-enal

Vue d'ensemble

Description

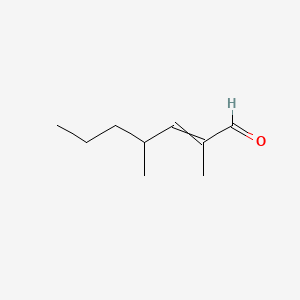

2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a double bond located at the second carbon atom and two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dimethylhept-2-enal can be synthesized through various synthetic routes. One common method involves the cross-aldol condensation reaction of 2-methylpentanal with propanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production processes.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylhept-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4-dimethylhept-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

Oxidation: 2,4-Dimethylheptanoic acid.

Reduction: 2,4-Dimethylhept-2-enol.

Substitution: Various substituted derivatives depending on the nucleophile.

Applications De Recherche Scientifique

2,4-Dimethylhept-2-enal has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in the study of aldol condensation reactions and their mechanisms.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.

Mécanisme D'action

The mechanism of action of 2,4-Dimethylhept-2-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.

Comparaison Avec Des Composés Similaires

2,4-Dimethylhept-2-enal can be compared with other similar compounds, such as:

2,4-Dimethylheptane: A saturated hydrocarbon with similar carbon chain length but lacking the aldehyde group and double bond.

2,4-Dimethylhex-2-enal: A similar aldehyde with a shorter carbon chain.

2,6-Dimethylhept-2-enal: Another isomer with the same molecular formula but different placement of methyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and physical properties compared to its analogs.

Activité Biologique

2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is classified as an aldehyde and is characterized by a double bond at the second carbon atom along with two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is noted for its distinctive odor and has various applications across chemical, industrial, and biological fields.

The biological activity of this compound primarily stems from its ability to interact with biomolecules through its aldehyde functional group. This interaction allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function. Such reactivity underpins its therapeutic potential, particularly in antimicrobial and anti-inflammatory applications .

Research Findings

Recent studies have explored the biological properties of this compound, highlighting its potential as a therapeutic agent:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness in inhibiting growth, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammatory markers in cell cultures, indicating a possible application in treating inflammatory diseases.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application:

- Acute Toxicity : The compound has been evaluated for acute toxicity and was found to have a relatively low toxicity profile in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be 37 mg/kg/day based on repeated dose studies .

- Genotoxicity : Studies assessing the genotoxic potential of this compound indicated that it is not mutagenic or clastogenic under tested conditions, which is favorable for its use in pharmaceuticals .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H16O | Antimicrobial, anti-inflammatory |

| 2,4-Dimethylhex-2-enal | C8H14O | Similar antimicrobial properties |

| 2,6-Dimethylhept-2-enal | C9H16O | Notable for different reactivity patterns |

This table illustrates how structural variations impact biological activity and potential applications.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested various concentrations of this compound against common bacterial pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Properties

Another investigation published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in an animal model of arthritis. The compound significantly reduced joint swelling and inflammatory markers compared to control groups, indicating its therapeutic promise in managing inflammatory conditions.

Propriétés

Numéro CAS |

85136-08-9 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(E)-2,4-dimethylhept-2-enal |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+ |

Clé InChI |

OHHBZXXERXNTNR-RMKNXTFCSA-N |

SMILES |

CCCC(C)C=C(C)C=O |

SMILES isomérique |

CCCC(C)/C=C(\C)/C=O |

SMILES canonique |

CCCC(C)C=C(C)C=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.